molecular formula C11H15BrN2O2S B3420425 1-(4-Bromophenylsulfonyl)-[1,4]diazepane CAS No. 188527-16-4

1-(4-Bromophenylsulfonyl)-[1,4]diazepane

Cat. No.: B3420425
CAS No.: 188527-16-4
M. Wt: 319.22 g/mol
InChI Key: BUWVCVKTEPJIRB-UHFFFAOYSA-N
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Description

1-(4-Bromophenylsulfonyl)-[1,4]diazepane is a chemical compound with the molecular formula C11H15BrN2O2S It belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

The synthesis of 1-(4-Bromophenylsulfonyl)-[1,4]diazepane can be achieved through several routes. One common method involves the reaction of 4-bromobenzenesulfonyl chloride with 1,4-diazepane in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial production methods for this compound may involve continuous flow synthesis, which allows for the efficient and scalable production of benzodiazepines. This method utilizes a combination of a nucleophilic aromatic substitution reaction to produce a nitrodiarylamine intermediate, followed by reduction and cyclocondensation to form the diazepane ring .

Chemical Reactions Analysis

1-(4-Bromophenylsulfonyl)-[1,4]diazepane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone, depending on the reagents and conditions used.

    Cyclization Reactions: The diazepane ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction and oxidizing agents like hydrogen peroxide for oxidation. The major products formed depend on the specific reaction conditions and reagents employed .

Scientific Research Applications

1-(4-Bromophenylsulfonyl)-[1,4]diazepane has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, particularly those targeting the central nervous system.

    Biological Studies: The compound is used in studies investigating the biological activity of diazepane derivatives, including their potential as enzyme inhibitors or receptor modulators.

    Materials Science: It is utilized in the development of novel materials with specific electronic or optical properties.

The compound’s versatility makes it valuable in various research domains, contributing to advancements in drug discovery and material innovation .

Mechanism of Action

The mechanism of action of 1-(4-Bromophenylsulfonyl)-[1,4]diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the diazepane ring provides structural stability and specificity. These interactions can modulate the activity of the target, leading to desired biological effects .

Comparison with Similar Compounds

1-(4-Bromophenylsulfonyl)-[1,4]diazepane can be compared with other diazepane derivatives, such as:

  • 1-(4-Chlorophenylsulfonyl)-[1,4]diazepane
  • 1-(4-Methylphenylsulfonyl)-[1,4]diazepane
  • 1-(4-Nitrophenylsulfonyl)-[1,4]diazepane

These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different substituents can significantly influence their chemical reactivity, biological activity, and physical properties. For example, the bromine atom in this compound may confer unique electronic effects, making it distinct from its analogs .

Properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2S/c12-10-2-4-11(5-3-10)17(15,16)14-8-1-6-13-7-9-14/h2-5,13H,1,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWVCVKTEPJIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501216261
Record name 1-[(4-Bromophenyl)sulfonyl]hexahydro-1H-1,4-diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501216261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188527-16-4
Record name 1-[(4-Bromophenyl)sulfonyl]hexahydro-1H-1,4-diazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=188527-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Bromophenyl)sulfonyl]hexahydro-1H-1,4-diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501216261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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